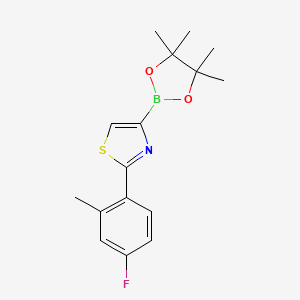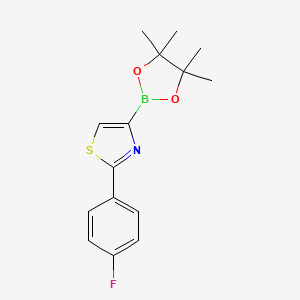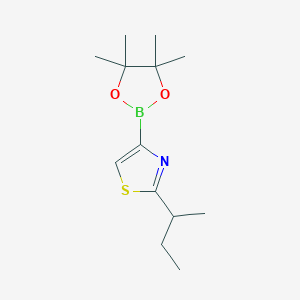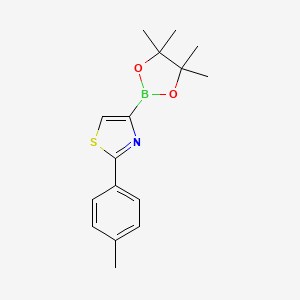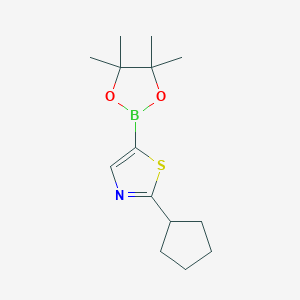
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyl)thiazole-4-boronic acid pinacol ester (2CPT-4-BAPE), also known as CPT-4-BAPE, is a boronic acid-based ester compound used in a variety of scientific research applications. It is a versatile compound that can be used as a building block for a variety of organic molecules, as a catalyst for chemical reactions, and as a tool for studying the structure and function of biologically relevant molecules. In
Mechanism of Action
The mechanism of action of 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boronic acid group of the compound binds to a variety of molecules, such as proteins, enzymes, and receptors, and can modulate their activity. Additionally, the cyclopentylthiazole moiety of the compound may interact with the target molecule in a manner that is not yet understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2this compound are not yet fully understood. However, it is believed that the compound can modulate the activity of a variety of molecules, such as proteins, enzymes, and receptors. Additionally, it is believed that the compound can affect the activity of signal transduction pathways, and may have an effect on cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
The main advantages of 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester for laboratory experiments are its versatility and its ability to bind to a variety of molecules. Additionally, the compound is relatively stable and does not require harsh reaction conditions for synthesis. The main limitation of the compound is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for 22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to optimize the synthesis of the compound and to explore its potential applications in drug discovery. Finally, further research could be done to explore the potential of the compound as a tool for studying the structure and function of biologically relevant molecules.
Synthesis Methods
22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods, including the reaction of 2-cyclopentylthiazole and 4-boronic acid pinacol ester. This reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid (TFA), or by a base, such as potassium carbonate (K2CO3). The reaction can be completed in a few steps, and the yield of the product can be optimized by varying the reaction conditions.
Scientific Research Applications
22-(Cyclopentyl)thiazole-4-boronic acid pinacol ester has a variety of scientific research applications. It can be used as a building block for a variety of organic molecules, such as small molecules and polymers. It can also be used as a catalyst for chemical reactions, such as the synthesis of peptides and other biologically relevant molecules. Additionally, it can be used to study the structure and function of biologically relevant molecules, such as proteins, enzymes, and receptors.
properties
IUPAC Name |
2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-19-12(16-11)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRCNRJFIMBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

